molecular formula C15H20O5 B1321192 5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid CAS No. 834869-38-4

5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid

Cat. No.: B1321192
CAS No.: 834869-38-4
M. Wt: 280.32 g/mol
InChI Key: QHKKUKJLOWUZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is a benzoic acid derivative with a methyl group at position 5 and a complex ethoxy-ether substituent at position 2. The ethoxy chain is further functionalized with an oxane (tetrahydropyran) ring, introducing stereochemical and solubility properties distinct from simpler derivatives. This compound’s structure combines aromatic, ether, and cyclic ether functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-11-5-6-13(12(10-11)15(16)17)18-8-9-20-14-4-2-3-7-19-14/h5-6,10,14H,2-4,7-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKKUKJLOWUZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2CCCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610251
Record name 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834869-38-4
Record name 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is common for such compounds to be produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes, depending on the desired scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a reactant in organic synthesis to create more complex molecules.

    Medicine: May be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The specific mechanism of action for 5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is not well-documented. like many organic compounds, it may interact with biological molecules through various pathways, including binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Compound Name Position 5 Substituent Position 2 Substituent Key Functional Groups
5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid Methyl 2-(Oxan-2-yloxy)ethoxy Carboxylic acid, cyclic ether, ether
5-Methyl-2-(4'-methylbenzoyloxy)benzoic acid Methyl 4’-Methylbenzoyloxy (ester) Carboxylic acid, ester
2-[(5-Methyl-2-nitro-1H-imidazole-1-yl)ethoxy]carbonyl} benzoic acid Methyl Nitroimidazole-ethoxycarbonyl Carboxylic acid, nitro group, imidazole
5-Iodo-2-methylbenzoic acid Iodo Methyl Carboxylic acid, halogen
Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate Chloro Nitrobenzylamide-ethoxy Methyl ester, amide, nitro group
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]benzoic acid Bromo Piperidine-ethoxy Carboxylic acid, secondary amine

Key Observations :

  • The target compound’s oxane ring enhances hydrophobicity and stereochemical complexity compared to linear ethers (e.g., benzyloxy in ) or esters (e.g., benzoyloxy in ).
  • Nitro and amide groups (e.g., ) introduce hydrogen-bonding capabilities and metabolic stability differences compared to ether-linked groups.

Key Observations :

  • Etherification and esterification are common strategies for introducing substituents at position 2.
  • The target compound’s oxane-ethoxy group likely requires protecting-group strategies or nucleophilic substitution for selective ether bond formation.

Key Observations :

  • The ester derivative in shows direct therapeutic relevance, while halogenated/aminated analogs (e.g., ) may target neurological or microbial systems.
  • The target compound’s oxane ring could improve metabolic stability over ester-containing analogs, which are prone to hydrolysis .
Physicochemical Properties

Table 4: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
This compound ~280 (estimated) Not reported Moderate organic solubility (cyclic ether)
5-Methyl-2-(4’-methylbenzoyloxy)benzoic acid 300.3 126–128 Low aqueous solubility (ester dominance)
5-Iodo-2-methylbenzoic acid 262.05 Not reported Poor solubility (iodine’s hydrophobicity)

Key Observations :

  • The oxane ring in the target compound likely enhances lipophilicity , favoring membrane permeability.

Biological Activity

5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid is a compound that has garnered interest in the scientific community for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety linked to an oxan-2-yloxy ethoxy group. The molecular formula is C₁₅H₁₈O₄, with a molecular weight of approximately 266.3 g/mol. This unique structure may influence its interactions with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with various biomolecules, including enzymes and receptors, through several pathways:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Possible modulation of receptor activity, influencing signaling pathways.
  • Chemical Reactivity : The oxan moiety may enhance interactions with biological targets, potentially increasing therapeutic efficacy.

Anti-inflammatory Effects

Compounds related to benzoic acid have been documented for their anti-inflammatory properties. The potential anti-inflammatory activity of this compound warrants further investigation, particularly in models of chronic inflammation.

Case Studies and Research Findings

A review of available literature reveals several studies that provide insights into the biological activity of related compounds:

  • In Vitro Studies :
    • A study on a structural analog demonstrated an IC50 value of 3.5 µM against histone deacetylase (HDAC) enzymes, suggesting potential epigenetic modulation capabilities .
    • Another investigation showed that modifications in the oxan ring could enhance binding interactions with specific targets, indicating a pathway for optimizing therapeutic efficacy.
  • Comparative Analysis :
    • A comparative study highlighted the biological activities of structurally similar compounds, noting variations in substitution patterns that lead to distinct chemical properties and activities.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₅H₁₈O₄Contains an oxan ring enhancing reactivity
4-Methyl-2-{2-[(oxan-2-yloxy)ethoxy]}benzoic acidC₁₅H₁₈O₄Similar structure with an ethoxy group
3-{[(Oxan-4-yloxy)methyl]}benzoic acidC₁₂H₁₄O₄Different substitution pattern affecting reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.